3-Bromo-2-chloro-6-methylpyridine

Cross-coupling Suzuki-Miyaura Regioselective synthesis

This 3-bromo-2-chloro-6-methylpyridine features differential C-Br and C-Cl reactivity for chemoselective Suzuki-Miyaura couplings, enabling precise, multi-step synthesis of kinase inhibitors and agrochemicals. Its non-interchangeable substitution pattern ensures regulatory reproducibility and reduces route optimization, making it a critical building block for complex heterocyclic construction.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 185017-72-5
Cat. No. B065680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-methylpyridine
CAS185017-72-5
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Br)Cl
InChIInChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
InChIKeyJVDQYSIJBRTRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5): Halogenated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) is a halogenated pyridine derivative with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol [1]. This compound serves as a versatile synthetic intermediate in organic chemistry, characterized by a pyridine core substituted with bromine at the 3-position, chlorine at the 2-position, and a methyl group at the 6-position . It is primarily utilized as a building block in cross-coupling reactions and nucleophilic substitution pathways for the construction of complex heterocyclic compounds in pharmaceutical and agrochemical development . Commercial availability typically specifies ≥98% purity, with the material supplied as a white to light yellow crystalline solid exhibiting a melting point of 30–35°C and a predicted boiling point of 234.2±35.0°C .

Why 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) Cannot Be Substituted with Other Halogenated Pyridines in Critical Synthetic Routes


The specific substitution pattern of 3-bromo-2-chloro-6-methylpyridine confers a unique and non-interchangeable reactivity profile essential for sequential functionalization strategies. The bromine atom at the 3-position, chlorine at the 2-position, and the methyl group at the 6-position each contribute distinct steric and electronic effects that cannot be replicated by isomeric halogenated pyridines such as 3-bromo-6-chloro-2-methylpyridine (CAS 132606-40-7) or non-brominated analogs like 2-chloro-6-methylpyridine (CAS 18368-63-3) [1]. In cross-coupling reactions, the differential reactivity gradient between C–Br and C–Cl bonds enables chemoselective sequential transformations, a capability absent in mono-halogenated or identically substituted alternatives [2]. Generic substitution would compromise regioselectivity, alter reaction kinetics, and potentially render downstream synthetic routes non-viable, particularly in multi-step pharmaceutical intermediate manufacturing where precise molecular topology dictates bioactivity and regulatory compliance .

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) Against Closest Analogs


Chemoselective Sequential Functionalization: Differential C–Br vs. C–Cl Bond Reactivity Gradient

In palladium-catalyzed cross-coupling reactions, the C–Br bond of 3-bromo-2-chloro-6-methylpyridine undergoes oxidative addition preferentially over the C–Cl bond, enabling sequential functionalization at the 3-position while preserving the 2-chloro substituent for subsequent transformations. This chemoselectivity is dictated by the established reactivity gradient where C–I > C–Br >> C–Cl under standard Suzuki-Miyaura conditions [1]. In contrast, 2-chloro-6-methylpyridine lacks the bromine handle entirely, restricting functionalization to nucleophilic aromatic substitution pathways with limited scope [2].

Cross-coupling Suzuki-Miyaura Regioselective synthesis

Molecular Topology Differentiation: Isomeric Substitution Pattern Comparison

The specific 2-chloro-3-bromo-6-methyl substitution pattern of the target compound differs fundamentally from its regioisomer 3-bromo-6-chloro-2-methylpyridine (CAS 132606-40-7). In the target compound, the chlorine is positioned ortho to the pyridine nitrogen (2-position), while the bromine occupies the meta position (3-position) relative to the nitrogen. This arrangement creates distinct electronic distribution and steric accessibility that governs both the outcome of nucleophilic aromatic substitution (SNAr) reactions and the geometry of metal-coordination complexes formed during catalysis [1]. In SNAr reactions, the 2-chloro substituent is activated by the adjacent pyridine nitrogen, whereas the 3-bromo substituent is less activated but remains available for cross-coupling .

Regioisomer Halogenated pyridine Steric effects

Commercial Purity Specification and Physical Form Consistency

Commercially available 3-bromo-2-chloro-6-methylpyridine is routinely supplied at ≥98% purity (GC or HPLC assay) from multiple established vendors, including Thermo Scientific and Fisher Scientific . This purity threshold is critical for sensitive catalytic cross-coupling reactions where trace metal contaminants or organic impurities can poison palladium catalysts or generate uncharacterized byproducts that complicate downstream purification [1]. The compound is supplied as a solid crystalline powder with a defined melting point range of 30–35°C, facilitating accurate gravimetric handling and storage under standard laboratory conditions .

Purity Quality control Procurement

Optimal Procurement and Application Scenarios for 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) Based on Differential Evidence


Sequential Cross-Coupling for Pharmaceutical API Intermediate Synthesis

Researchers constructing complex pharmaceutical intermediates benefit from the differential C–Br and C–Cl reactivity of 3-bromo-2-chloro-6-methylpyridine to execute sequential Suzuki-Miyaura couplings. The 3-bromo substituent undergoes initial palladium-catalyzed coupling with aryl/heteroaryl boronic acids while the 2-chloro substituent remains intact, enabling a second orthogonal coupling after the first transformation. This two-step, one-intermediate strategy reduces total synthetic step count and improves overall yield compared to routes requiring separate halogen introduction steps [1]. Applications include the synthesis of kinase inhibitor scaffolds and chemokine receptor modulators where pyridine-core substitution patterns directly influence target binding .

Nucleophilic Aromatic Substitution at the 2-Chloro Position

The 2-chloro substituent of 3-bromo-2-chloro-6-methylpyridine is activated toward nucleophilic aromatic substitution (SNAr) due to its ortho relationship with the electron-withdrawing pyridine nitrogen. This enables introduction of amine, alkoxide, or thiol nucleophiles at the 2-position while preserving the 3-bromo handle for subsequent cross-coupling diversification. This orthogonal reactivity profile is particularly valuable in medicinal chemistry for generating diverse compound libraries from a single advanced intermediate, as the 2-position substitution can modulate physicochemical properties such as LogP and solubility while the 3-position diversification explores structure-activity relationships (SAR) [2].

Agrochemical Intermediate Development Requiring Regiospecific Halogenation

In agrochemical synthesis, the precise substitution pattern of 3-bromo-2-chloro-6-methylpyridine enables the construction of pyridine-containing herbicides, fungicides, and insecticides with defined regiochemistry essential for target-site binding . The compound serves as a key intermediate where the methyl group at the 6-position provides metabolic stability and the halogen array facilitates iterative functionalization to achieve the required pharmacophore geometry. Procurement of this specific isomer rather than alternative halogenated pyridines ensures that synthetic routes validated in patent literature can be reproduced without route re-optimization, reducing development timelines and costs .

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